MAO-A Selectivity: 5.6 × 10^5-Fold Preference Over MAO-B Compared to Non-Selective 4-Aminoquinolines
5-Bromo-2-chloroquinolin-4-amine exhibits an exceptionally high selectivity for human monoamine oxidase A (MAO-A) over MAO-B, with IC50 values of 50 nM for MAO-A and 28.4 µM for MAO-B, representing a 568,000-fold selectivity ratio [1]. This profile contrasts sharply with many 4-aminoquinoline derivatives that show either non-selective inhibition or preferential MAO-B activity [2]. For instance, a structurally related bromo-substituted quinoline derivative (CHEMBL2206099) exhibited IC50 values of 57.3 µM for MAO-A and 471 nM for MAO-B, demonstrating a 122-fold preference for MAO-B [3]. The MAO-A selectivity of 5-bromo-2-chloroquinolin-4-amine is therefore a distinctive property not shared by its positional analogs.
| Evidence Dimension | MAO-A selectivity index (IC50 MAO-B / IC50 MAO-A) |
|---|---|
| Target Compound Data | IC50 MAO-A = 50 nM; IC50 MAO-B = 28.4 µM; Selectivity ratio = 568,000 |
| Comparator Or Baseline | CHEMBL2206099 (bromo-substituted quinoline derivative): IC50 MAO-A = 57.3 µM; IC50 MAO-B = 471 nM; Selectivity ratio = 0.008 (MAO-B selective) |
| Quantified Difference | Target compound is 568,000-fold MAO-A selective; comparator is 122-fold MAO-B selective |
| Conditions | Recombinant human MAO-A and MAO-B; kynuramine substrate; 20 min incubation; fluorescence detection |
Why This Matters
High MAO-A selectivity is critical for CNS-targeted antidepressant development, as MAO-B inhibition in the periphery can cause undesirable side effects with dietary amines.
- [1] BindingDB. BDBM50259595 (CHEMBL4097867): 5-Bromo-2-chloroquinolin-4-amine. BindingDB, 2025. View Source
- [2] Ramsay, R. R.; Tipton, K. F. Inhibitor Design for Monoamine Oxidases. Molecules, 2017, 22, 1619. View Source
- [3] BindingDB. BDBM50402324 (CHEMBL2206099). BindingDB, 2013. View Source
